AC-099 hydrochloride

Neuropeptide FF receptor pharmacology GPCR functional selectivity Pain research

AC-099 hydrochloride is a uniquely characterized NPFF receptor agonist delivering verified functional selectivity: full NPFF2R agonism (Emax=92%, EC50=1189 nM) combined with partial NPFF1R agonism (Emax=40%, EC50=2370 nM). In SNL rat models, a single 30 mg/kg i.p. dose completely attenuates neuropathic hypersensitivity. This quantifiable pharmacological signature cannot be replicated by close analogs AC-093 (weak NPFF2R potency: 2195 nM) or AC-216 (inverted efficacy profile). Supplied as high-purity hydrochloride salt with full analytical documentation. For laboratory research use only; not for human or veterinary application.

Molecular Formula C9H9Cl2F3N4
Molecular Weight 301.09 g/mol
Cat. No. B15602836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-099 hydrochloride
Molecular FormulaC9H9Cl2F3N4
Molecular Weight301.09 g/mol
Structural Identifiers
InChIInChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+;
InChIKeyOMYOUCJVJYJITH-CQCNNJTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-099 Hydrochloride: NPFF2R-Selective Agonist for Neuropeptide FF Receptor Pharmacology and Pain Research Procurement


AC-099 hydrochloride (CAS 849335-07-5; compound 3) is a small-molecule agonist of the neuropeptide FF (NPFF) receptor family. It functions as a selective full agonist at the NPFF2 receptor (NPFF2R) with an EC50 of 1189 nM, and as a partial agonist at the NPFF1 receptor (NPFF1R) with an EC50 of 2370 nM [1]. AC-099 attenuates spinal nerve ligation (SNL)-induced hypersensitivity in rats at 30 mg/kg i.p., demonstrating in vivo efficacy in neuropathic pain models . The compound is supplied as the hydrochloride salt and is intended exclusively for laboratory research applications in neurological disease investigation.

Why Generic NPFF Receptor Ligands Cannot Substitute for AC-099 Hydrochloride: Differential Agonist Profiles Across NPFF1 and NPFF2 Receptors


The NPFF receptor system comprises two distinct subtypes, NPFF1R and NPFF2R, with divergent physiological roles in pain modulation, opioid tolerance, and neuroendocrine function. Endogenous NPFF peptides activate both subtypes with comparable potency, limiting their utility as pharmacological probes [1]. AC-099 exhibits a unique, quantifiable functional selectivity profile: it acts as a full agonist at NPFF2R (Emax = 92%) while functioning as a partial agonist at NPFF1R (Emax = 40%) [2]. In contrast, close structural analogs such as AC-093 exhibit low NPFF1R efficacy (Emax = 22%) and markedly weaker NPFF2R potency (EC50 = 2195 nM), whereas AC-216 demonstrates high NPFF1R efficacy (Emax = 110%) with reduced NPFF2R potency (EC50 = 1661 nM) [2]. These differential efficacy and potency profiles across the NPFF receptor subtypes mean that generic substitution among NPFF ligands cannot replicate AC-099's specific pharmacological signature. The quantitative evidence below establishes precisely where AC-099 provides verifiable differentiation relative to its closest analogs and alternative NPFF receptor modulators.

AC-099 Hydrochloride: Quantitative Comparative Evidence for Procurement Differentiation Versus NPFF Receptor Ligand Analogs


NPFF2 Receptor Full Agonism with High Intrinsic Efficacy: AC-099 Versus AC-093 and AC-216

AC-099 functions as a full agonist at the human NPFF2 receptor (NPFF2R) with an Emax of 92% relative to the endogenous peptide ligand NPVF/NPFF, whereas the structurally related compound AC-093 exhibits only partial agonism at NPFF2R with an Emax of 107% but substantially reduced potency (EC50 = 2195 nM versus 1189 nM for AC-099) [1]. AC-216 demonstrates a distinct functional bias: it shows high NPFF1R efficacy (Emax = 110%) but lower NPFF2R potency (EC50 = 1661 nM) compared to AC-099 [1]. This quantifiable difference in both potency and maximal efficacy at NPFF2R distinguishes AC-099 from its closest structural analogs.

Neuropeptide FF receptor pharmacology GPCR functional selectivity Pain research

NPFF1 Receptor Partial Agonism with Reduced Intrinsic Efficacy: Differentiation from AC-216

At the NPFF1 receptor, AC-099 acts as a partial agonist with an Emax of 40 ± 1.6%, representing significantly lower intrinsic efficacy compared to AC-216, which exhibits an Emax of 110 ± 2.9% at the same receptor [1]. Both compounds display comparable NPFF1R potency (AC-099 EC50 = 2370 ± 1291 nM; AC-216 EC50 = 5624 ± 3161 nM), but the key differentiation lies in maximal achievable receptor activation [1]. AC-093 exhibits even lower NPFF1R efficacy with an Emax of 22 ± 5.3% [1].

NPFF1 receptor pharmacology Functional selectivity GPCR biased signaling

NPFF2 Receptor Subtype Selectivity: Comparative Potency Ratio Versus Endogenous Ligand

AC-099 demonstrates a 2.0-fold selectivity for NPFF2R (EC50 = 1189 nM) over NPFF1R (EC50 = 2370 nM) [1]. This contrasts with the endogenous peptide ligand NPVF/NPFF, which activates both receptors equipotently (EC50 = 1.7 nM at both subtypes, x-fold = 1) [1]. The selective NPFF2 antagonist RF9 has been reported to exhibit complex pharmacology with activity at both NPFF receptors, limiting its utility as a subtype-selective probe [2].

Receptor subtype selectivity GPCR pharmacology Neuropeptide FF system

In Vivo Efficacy in Neuropathic Pain Model: Spinal Nerve Ligation-Induced Hypersensitivity Attenuation

AC-099 hydrochloride (30 mg/kg; intraperitoneal; single administration) completely attenuates spinal nerve ligation (SNL)-induced hypersensitivity in rats . This in vivo efficacy establishes a direct functional correlate to the in vitro NPFF2R agonism profile. In contrast, non-selective NPFF1 agonist administration has been reported to increase sensitivity to both noxious and non-noxious stimuli, suggesting that NPFF1R activation may produce pronociceptive effects .

Neuropathic pain In vivo pharmacology Analgesic research

Reversal of Opioid-Induced Nociceptive Sensitization: Functional Differentiation from Neutral NPFF Antagonists

AC-099 hydrochloride reverses opioid-induced nociceptive sensitization in animal models, an effect attributed to its NPFF2R full agonism . This functional property distinguishes AC-099 from NPFF receptor antagonists such as RF9, which block NPFF-induced hypothermia and anti-morphine analgesia [1]. The agonist mechanism of AC-099 directly engages downstream signaling pathways that counter-regulate opioid-induced sensitization, whereas antagonists merely block endogenous NPFF tone [1].

Opioid-induced hyperalgesia Pain management Neuropeptide FF pharmacology

Chemical Identity and Purity: AC-099 Free Base (CAS 849459-88-7) Versus Hydrochloride Salt (CAS 849335-07-5)

AC-099 is available in two distinct chemical forms with separate CAS registry numbers: the free base (CAS 849459-88-7) and the hydrochloride salt (CAS 849335-07-5) [1]. The hydrochloride salt is the standard form for biological testing due to enhanced aqueous solubility, with reported purity specifications of 99.92% from commercial suppliers [1]. The free base form lacks the hydrochloride counterion and may exhibit different solubility and stability characteristics . Researchers must verify which CAS number corresponds to the product being procured, as the free base and salt forms are chemically distinct entities requiring different handling and formulation protocols.

Chemical procurement Compound identity verification Salt form selection

AC-099 Hydrochloride: Validated Research Application Scenarios Based on Quantitative Evidence


Neuropathic Pain Mechanism Studies Requiring NPFF2R-Selective Pharmacological Activation

Researchers investigating spinal nerve ligation (SNL)-induced neuropathic pain mechanisms can utilize AC-099 hydrochloride as a selective NPFF2R agonist tool compound. The compound's demonstrated complete attenuation of SNL-induced hypersensitivity at 30 mg/kg i.p. provides a validated in vivo efficacy endpoint for probing NPFF2R-mediated analgesic pathways. This application is supported by the compound's 2.0-fold NPFF2R selectivity [1] and full agonism (Emax = 92%) at the therapeutic target [1], enabling preferential engagement of NPFF2R over NPFF1R-mediated signaling.

Opioid-Induced Hyperalgesia and Opioid Tolerance Research

AC-099 hydrochloride is specifically indicated for studies examining the reversal of opioid-induced nociceptive sensitization . The compound's NPFF2R agonism directly counteracts opioid-induced hyperalgesic states, distinguishing it from NPFF antagonists like RF9 that merely block endogenous NPFF tone [1]. This application leverages the compound's unique pharmacological signature—NPFF2R full agonism with NPFF1R partial agonism—to dissect the role of NPFF receptor subtypes in opioid tolerance and withdrawal mechanisms.

GPCR Functional Selectivity and Biased Signaling Research

For receptor pharmacology studies focused on functional selectivity and biased agonism, AC-099 hydrochloride serves as a characterized reference compound with quantifiable differential efficacy across NPFF receptor subtypes. The compound's distinct profile—full NPFF2R agonism (Emax = 92%) versus partial NPFF1R agonism (Emax = 40%) —provides a well-defined tool for investigating ligand-specific receptor conformations and downstream signaling bias. Comparative studies with AC-093 (low NPFF1R efficacy, Emax = 22%) and AC-216 (high NPFF1R efficacy, Emax = 110%) enable structure-activity relationship analyses of functional selectivity determinants .

Neuropeptide FF Receptor Subtype Pharmacological Dissection

Researchers requiring a small-molecule agonist with characterized subtype selectivity for dissecting NPFF1R versus NPFF2R physiological functions should consider AC-099 hydrochloride. The compound's 2.0-fold NPFF2R selectivity provides a starting point for subtype differentiation studies, though users should note the moderate selectivity window. For experiments requiring absolute NPFF2R specificity, orthogonal approaches such as genetic knockout models or siRNA knockdown may be necessary adjuncts, as AC-099 retains measurable NPFF1R partial agonism (EC50 = 2370 nM, Emax = 40%) .

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